

# 3-Aminofluoranthene chemical structure and characterization

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## 3-Aminofluoranthene: A Comprehensive Technical Guide

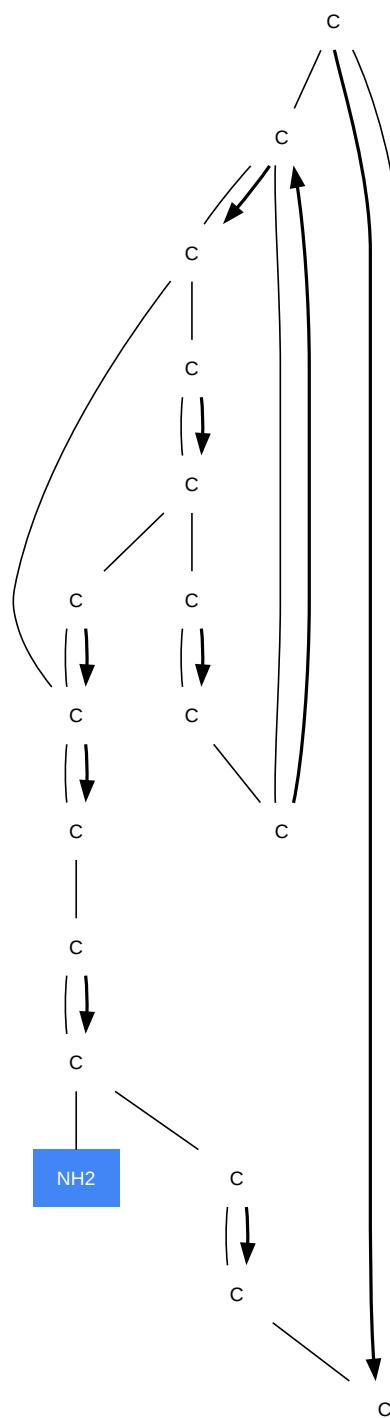
For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Aminofluoranthene** is a polycyclic aromatic amine (PAA) derived from fluoranthene, a polycyclic aromatic hydrocarbon (PAH). As a member of this class of compounds, **3-aminofluoranthene** is of significant interest in various fields of chemical and biological research. Its fluorescent properties make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.<sup>[1]</sup> Furthermore, its biological activities, including potential cytotoxic and mutagenic effects, are subjects of toxicological and pharmacological investigation.<sup>[1]</sup> This technical guide provides an in-depth overview of the chemical structure, characterization, synthesis, and known biological activities of **3-aminofluoranthene**.

### Chemical Structure and Identification

**3-Aminofluoranthene** consists of a fluoranthene core, which is a fusion of a benzene and a naphthalene ring connected by a five-membered ring, with an amino group substituted at the 3-position.



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**Figure 1:** Chemical Structure of 3-Aminofluoranthene

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	fluoranthen-3-amine <sup>[2]</sup>
CAS Number	2693-46-1 <sup>[2]</sup>
Molecular Formula	C <sub>16</sub> H <sub>11</sub> N <sup>[2]</sup>
Molecular Weight	217.27 g/mol <sup>[1]</sup>
Canonical SMILES	C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N <sup>[2]</sup>
InChI Key	VHGJAFIHUSTRGB-UHFFFAOYSA-N <sup>[2]</sup>
Synonyms	3-Fluoranthenamine, 4-Aminofluoranthene

## Physical and Chemical Properties

**3-Aminofluoranthene** is a solid at room temperature and exhibits properties characteristic of polycyclic aromatic amines.

Table 2: Physical Properties

Property	Value	Reference(s)
Appearance	Powder	<sup>[1]</sup>
Melting Point	115-117 °C	<sup>[2]</sup>
Boiling Point	440.8 °C at 760 mmHg (estimated)	<sup>[2]</sup>
Solubility	Soluble in organic solvents such as ethanol.	<sup>[3]</sup>

## Synthesis

A common laboratory-scale synthesis of **3-aminofluoranthene** involves the reduction of its nitro precursor, 3-nitrofluoranthene.



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**Figure 2:** General Synthesis Workflow for **3-Aminofluoranthene**

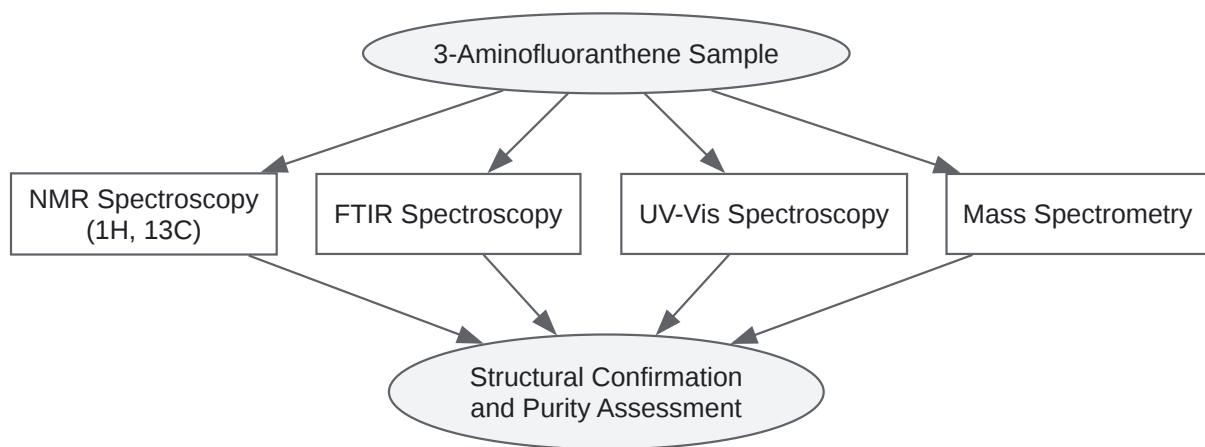
## Experimental Protocol: Reduction of 3-Nitrofluoranthene

A general procedure for the reduction of an aromatic nitro compound to an amine using tin(II) chloride is as follows. A specific, detailed protocol for **3-aminofluoranthene** was not available in the searched literature.

- **Dissolution:** 3-Nitrofluoranthene is dissolved in a suitable solvent, such as ethanol or a mixture of acetic acid and hydrochloric acid.
- **Reduction:** A reducing agent, typically a metal in acidic solution like tin(II) chloride dihydrate ( $\text{SnCl}_2$ ) in concentrated hydrochloric acid (HCl), is added to the solution. The mixture is then heated under reflux for several hours to ensure the complete reduction of the nitro group to an amino group.
- **Work-up:** After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, until the solution is alkaline. This precipitates the tin salts.
- **Extraction:** The product is extracted from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude **3-aminofluoranthene** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

## Spectroscopic Characterization

The structure and purity of **3-aminofluoranthene** are confirmed using various spectroscopic techniques.



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**Figure 3:** General Workflow for Spectroscopic Characterization

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **3-aminofluoranthene**.

Experimental Protocol (General):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.<sup>[4][5]</sup> The sample is dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.<sup>[4][5]</sup>

Table 3: NMR Spectroscopic Data

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR	Data not available in searched resources			
$^{13}\text{C}$ NMR	Data not available in searched resources			

Note: Specific chemical shift and coupling constant data for **3-aminofluoranthene** were not found in the publicly available literature searched.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **3-aminofluoranthene** is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic rings.

**Experimental Protocol (General):** The IR spectrum can be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[\[2\]](#)

Table 4: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3250	Medium	N-H stretching (asymmetric and symmetric) of the primary amine
3100-3000	Medium	Aromatic C-H stretching
1650-1580	Medium-Strong	N-H bending and Aromatic C=C stretching
~1250	Medium	C-N stretching
900-675	Strong	Aromatic C-H out-of-plane bending

Note: Specific peak assignments for a measured spectrum of **3-aminofluoranthene** were not found in the searched resources. The table represents expected regions for key functional groups.

## Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Due to its extended  $\pi$ -conjugated system, **3-aminofluoranthene** absorbs ultraviolet and visible light and exhibits fluorescence.

Experimental Protocol (General): The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable UV-grade solvent (e.g., ethanol, cyclohexane).<sup>[6]</sup> For fluorescence measurements, a spectrofluorometer is used to determine the excitation and emission spectra.<sup>[3]</sup>

Table 5: UV-Vis and Fluorescence Spectroscopic Data

Technique	$\lambda_{\text{max}}$ (nm)	Solvent	Reference(s)
UV-Vis Absorption	Data not available in searched resources		
Fluorescence Excitation	328	Ethanol	<a href="#">[3]</a>
Fluorescence Emission	542	Ethanol	<a href="#">[3]</a>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **3-aminofluoranthene**, confirming its elemental composition.

Experimental Protocol (General): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI). The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio ( $m/z$ ) of the resulting ions is then measured.[\[7\]](#)

Table 6: Mass Spectrometry Data

$m/z$	Relative Intensity	Proposed Fragment
217	High	$[\text{M}]^+$ (Molecular Ion)
Further fragmentation data not available in searched resources		

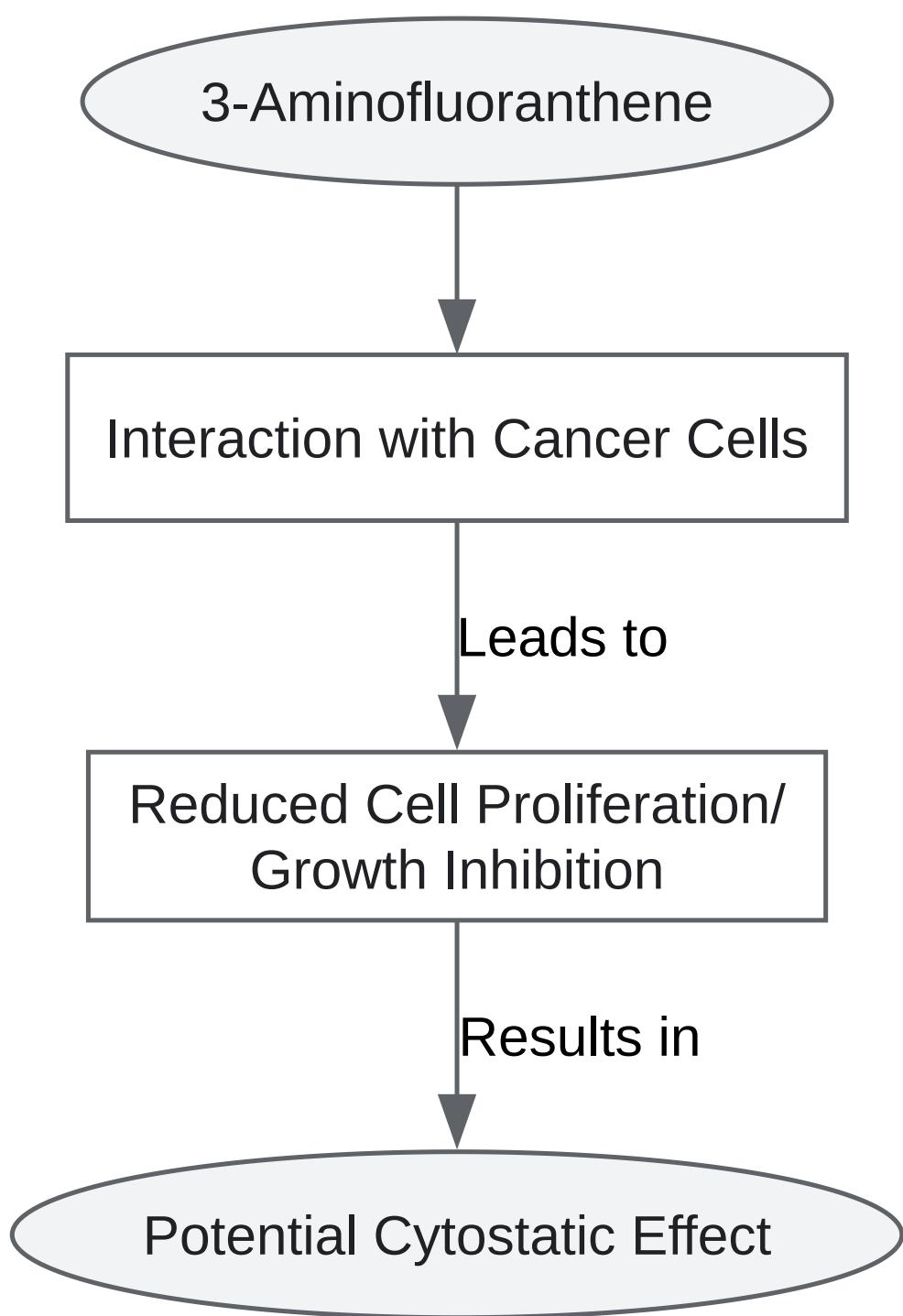
## Biological Activity

The biological effects of **3-aminofluoranthene** have been investigated, particularly in the context of toxicology and cancer research. It has been shown to exhibit growth-inhibitory effects on certain cancer cell lines.[\[8\]](#) However, unlike its precursor 3-nitrofluoranthene, **3-aminofluoranthene** does not appear to induce apoptosis or programmed necrosis in Hepa1c1c7 cells, though it may reduce cell proliferation.

## Cytotoxicity and Growth Inhibition

### Experimental Protocol: Cell Viability Assay (General)

- Cell Culture: Human cancer cell lines (e.g., colon, breast, or thyroid cancer cells) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.[9][10]
- Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of **3-aminofluoranthene** for a specified period (e.g., 24, 48, or 72 hours).[9][10]
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.[9] The absorbance is measured using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[8]



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**Figure 4:** Logical Flow of **3-Aminofluoranthene**'s Known Biological Effects

Note: A detailed signaling pathway for **3-aminofluoranthene**'s biological activity is not well-established in the currently available literature.

## Conclusion

**3-Aminofluoranthene** is a versatile molecule with potential applications in materials science and significant implications in toxicology and pharmacology. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and characterization, along with a summary of its known biological activities. Further research is warranted to fully elucidate its spectroscopic properties with detailed peak assignments and to explore its mechanisms of biological action in greater detail. Such studies will be crucial for harnessing its potential in various scientific and technological domains.

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